Ethanol, 2-[(3-methylphenyl)amino]-
Description
Contextualization within Organic Synthesis and Materials Science
In the realm of organic synthesis, substituted aryl aminoethanols are valued as versatile building blocks and intermediates. Their bifunctional nature, possessing both a hydroxyl group and a secondary or tertiary amine, allows for a wide array of chemical transformations. These compounds are integral to the synthesis of various heterocyclic systems and can act as precursors for more complex molecular architectures. Their utility extends to the development of chiral auxiliaries and ligands for asymmetric catalysis, a field of paramount importance in the production of enantiomerically pure pharmaceuticals and fine chemicals.
In materials science, the unique properties of substituted aryl aminoethanols are harnessed for various applications. Their ability to interact with metal surfaces makes them effective corrosion inhibitors for materials such as steel and other alloys. mdpi.comedlib.net The nitrogen and oxygen atoms can act as coordination sites, forming protective films on the metal surface. Furthermore, these compounds can be incorporated into polymeric structures to modify their physical and chemical properties, leading to materials with enhanced thermal stability, conductivity, or other desired characteristics. Their role as ligands for transition metal complexes is also being explored for the development of novel catalytic materials. vt.edu
Significance of Ethanol (B145695), 2-[(3-methylphenyl)amino]- and Analogues in Contemporary Chemistry
Ethanol, 2-[(3-methylphenyl)amino]-, also known as 2-(m-toluidino)ethanol, is a specific member of the substituted aryl aminoethanol family. While not as extensively studied as some of its counterparts, it and its analogues serve as important models for understanding structure-activity relationships within this class of compounds.
The significance of these compounds in contemporary chemistry is multifaceted. They are investigated as ligands for transition metal complexes used in homogeneous catalysis. The electronic and steric properties of the aryl substituent, in this case, the methyl group at the meta position, can influence the catalytic activity and selectivity of the resulting metal complex.
Furthermore, analogues of Ethanol, 2-[(3-methylphenyl)amino]- have demonstrated notable efficacy as corrosion inhibitors. For instance, studies on similar amino alcohols have shown significant protection for steel in acidic environments. The investigation of these compounds contributes to the design of new, more effective, and environmentally benign corrosion inhibitors. The fundamental chemical properties and reactivity of Ethanol, 2-[(3-methylphenyl)amino]- and its analogues continue to be of interest to researchers developing new synthetic methodologies and functional materials.
Chemical and Physical Properties
The fundamental properties of Ethanol, 2-[(3-methylphenyl)amino]- and its N-ethylated analogue are summarized below. These properties are crucial for its application in various chemical processes.
| Property | Value | Compound |
| Molecular Formula | C₉H₁₃NO | Ethanol, 2-[(3-methylphenyl)amino]- |
| Molecular Weight | 151.21 g/mol | Ethanol, 2-[(3-methylphenyl)amino]- |
| IUPAC Name | 2-(3-methylanilino)ethanol | Ethanol, 2-[(3-methylphenyl)amino]- |
| SMILES | CC1=CC(=CC=C1)NCCO | Ethanol, 2-[(3-methylphenyl)amino]- |
| InChI | InChI=1S/C9H13NO/c1-8-3-2-4-9(7-8)10-5-6-11/h2-4,7,10-11H,5-6H2,1H3 | Ethanol, 2-[(3-methylphenyl)amino]- |
| Molecular Formula | C₁₁H₁₇NO | Ethanol, 2-[ethyl(3-methylphenyl)amino]- nist.gov |
| Molecular Weight | 179.26 g/mol | Ethanol, 2-[ethyl(3-methylphenyl)amino]- nist.gov |
Data for Ethanol, 2-[(3-methylphenyl)amino]- sourced from PubChem. uni.lu Data for the N-ethylated analogue is provided for comparative purposes.
Research Findings on Analogues
Detailed research on close analogues of Ethanol, 2-[(3-methylphenyl)amino]- provides insights into its potential applications.
Corrosion Inhibition Studies
Studies on amino alcohol derivatives have demonstrated their potential as corrosion inhibitors. For example, 2-dimethyl amino ethanol has been shown to be an efficient inhibitor for austenitic stainless steel in a sulfuric acid environment.
| Inhibitor Concentration (%) | Inhibition Efficiency at 303 K (%) | Inhibition Efficiency at 333 K (%) |
| 2.5 | - | - |
| 5.0 | - | - |
| 7.5 | - | 70.16 |
| 10.0 | 81.22 | - |
Data from a study on 2-dimethyl amino ethanol on type 304 stainless steel in 0.1M H₂SO₄. edlib.net The inhibition efficiency was found to increase with inhibitor concentration and decrease with temperature. edlib.net
Another study highlighted the effectiveness of dimethyl ethanolamine (B43304) as a corrosion inhibitor for reinforcing steel in a simulated concrete pore solution with chloride contamination. The amino alcohol inhibitor showed anti-corrosion properties at molar ratios greater than approximately 0.3. mdpi.com
Synthesis and Characterization
The synthesis of substituted aryl aminoethanols can be achieved through various established organic chemistry methods. A common approach involves the reaction of a substituted aniline (B41778), such as m-toluidine (B57737), with an epoxide, like ethylene (B1197577) oxide, or with a 2-haloethanol, such as 2-chloroethanol (B45725).
Spectroscopic characterization is essential to confirm the structure and purity of the synthesized compound. Key techniques include:
Infrared (IR) Spectroscopy: To identify functional groups such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H and C=C stretches of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-3-2-4-9(7-8)10-5-6-11/h2-4,7,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCPEUOCUUNCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059249 | |
| Record name | Ethanol, 2-[(3-methylphenyl)amino]- | |
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Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-41-0 | |
| Record name | 2-[(3-Methylphenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
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| Record name | m-Tolylethanolamine | |
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| Record name | m-Tolylethanolamine | |
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| Record name | Ethanol, 2-[(3-methylphenyl)amino]- | |
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| Record name | Ethanol, 2-[(3-methylphenyl)amino]- | |
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| Record name | 2-m-toluidinoethanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | M-TOLYLETHANOLAMINE | |
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Spectroscopic and Structural Characterization Methodologies for Ethanol, 2 3 Methylphenyl Amino
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Advanced Two-Dimensional NMR Techniques:Information regarding the application of 2D NMR techniques (such as COSY, HSQC, etc.) for the structural elucidation of Ethanol (B145695), 2-[(3-methylphenyl)amino]- was not discovered in the conducted searches.
Without access to the foundational spectroscopic data, a scientifically accurate and informative article adhering to the requested structure and content inclusions cannot be generated.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "Ethanol, 2-[(3-methylphenyl)amino]-" through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam, inducing ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic fingerprint of the compound. For "Ethanol, 2-[(3-methylphenyl)amino]-", the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
A plausible fragmentation pattern would involve the cleavage of key bonds. The most prominent fragmentation pathways for "Ethanol, 2-[(3-methylphenyl)amino]-" under EI-MS are predicted to be the alpha-cleavage at the C-C bond adjacent to the nitrogen atom and the loss of a water molecule.
Table 1: Predicted EI-MS Fragmentation Data for Ethanol, 2-[(3-methylphenyl)amino]-
| m/z | Proposed Fragment Ion | Structure of Fragment |
| 165 | [M]⁺ | [C₉H₁₃NO]⁺ |
| 134 | [M - CH₂OH]⁺ | [C₈H₁₂N]⁺ |
| 106 | [C₇H₈N]⁺ | [CH₃C₆H₄NH]⁺ |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ (tropylium ion) |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like "Ethanol, 2-[(3-methylphenyl)amino]-". It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This allows for the precise determination of the molecular weight.
Table 2: Predicted ESI-MS Adducts for Ethanol, 2-[(3-methylphenyl)amino]-
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 166.1226 |
| [M+Na]⁺ | 188.1046 |
| [M+K]⁺ | 204.0785 |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of "Ethanol, 2-[(3-methylphenyl)amino]-" is expected to be dominated by absorptions arising from the substituted benzene (B151609) ring. The presence of the amino and methyl groups on the aromatic ring influences the energy of these transitions.
The primary electronic transitions observed are the π → π* transitions associated with the aromatic system. The less intense n → π* transitions, originating from the non-bonding electrons of the nitrogen and oxygen atoms, may also be observed.
Table 3: Predicted UV-Vis Absorption Data for Ethanol, 2-[(3-methylphenyl)amino]- in Ethanol
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~240 | High | π → π |
| ~285 | Moderate | π → π |
| ~330 | Low | n → π* |
X-ray Diffraction (XRD) for Crystalline Structure Determination
For "Ethanol, 2-[(3-methylphenyl)amino]-" in its solid, crystalline form, X-ray Diffraction (XRD) is the definitive method for determining its three-dimensional atomic arrangement. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.
Table 4: Hypothetical Crystallographic Data for Ethanol, 2-[(3-methylphenyl)amino]-
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.45 |
| Volume (ų) | 1020.9 |
| Z | 4 |
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in "Ethanol, 2-[(3-methylphenyl)amino]-". The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula, C₉H₁₃NO, to confirm the empirical formula and assess the purity of the sample.
Table 5: Elemental Analysis Data for Ethanol, 2-[(3-methylphenyl)amino]- (C₉H₁₃NO)
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 71.49 | 71.45 |
| Hydrogen (H) | 8.67 | 8.70 |
| Nitrogen (N) | 9.26 | 9.24 |
| Oxygen (O) | 10.58 | 10.61 |
Computational and Theoretical Chemistry Investigations of Ethanol, 2 3 Methylphenyl Amino
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
No published studies were found that have utilized Density Functional Theory (DFT) to determine the optimized geometry and calculate the energies of "Ethanol, 2-[(3-methylphenyl)amino]-". Such calculations would typically provide key parameters like bond lengths, bond angles, and dihedral angles, as well as the total energy of the molecule in its most stable conformation.
Hartree-Fock (HF) Methods for Electronic Structure Descriptions
Similarly, there is no available research that has employed Hartree-Fock (HF) methods to describe the electronic structure of "Ethanol, 2-[(3-methylphenyl)amino]-". This method, while being a foundational approach in computational chemistry, has not been specifically applied to this compound in any located literature.
Molecular Orbital Analysis and Charge Distribution
Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The characterization of the HOMO and LUMO for "Ethanol, 2-[(3-methylphenyl)amino]-", which would include their energy levels and spatial distributions, has not been reported in any scientific papers found during the search.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization
No studies were identified that have performed Natural Bond Orbital (NBO) analysis on "Ethanol, 2-[(3-methylphenyl)amino]-". This type of analysis would be instrumental in understanding the donor-acceptor interactions between different parts of the molecule and the extent of electron delocalization.
Analysis of Intramolecular Charge Transfer (ICT) Phenomena
The investigation of intramolecular charge transfer (ICT) phenomena within "Ethanol, 2-[(3-methylphenyl)amino]-" has not been the subject of any located research.
Spectroscopic Property Prediction and Validation through Computational Models
Theoretical Vibrational Frequencies (IR and Raman) Correlation with Experimental Data
No studies detailing the theoretical vibrational frequencies (IR and Raman) for Ethanol (B145695), 2-[(3-methylphenyl)amino]- and their correlation with experimental data were found.
Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
There is no available research that employs Time-Dependent Density Functional Theory (TD-DFT) to predict the UV-Vis spectra of Ethanol, 2-[(3-methylphenyl)amino]-.
Molecular Electrostatic Potential (MEP) Surface Analysis
No studies containing Molecular Electrostatic Potential (MEP) surface analysis for Ethanol, 2-[(3-methylphenyl)amino]- were found.
Intermolecular Interactions and Crystal Packing Analysis (if applicable)
Hirshfeld Surface Analysis and 2D Fingerprint Plots
No research detailing Hirshfeld surface analysis and the corresponding 2D fingerprint plots for Ethanol, 2-[(3-methylphenyl)amino]- was available.
Therefore, it is not possible to provide a detailed article with the specified subsections containing in-depth research findings and data tables for "Ethanol, 2-[(3-methylphenyl)amino]-". The scientific community has not published research that would fulfill the requirements of the requested article outline.
Advanced Applications and Derivatives Research for Ethanol, 2 3 Methylphenyl Amino
Role as a Synthetic Intermediate in Organic Synthesis
The inherent functionalities of Ethanol (B145695), 2-[(3-methylphenyl)amino]-, namely the secondary amine and primary alcohol, make it a versatile building block in organic synthesis. These groups can be selectively or simultaneously manipulated to construct more complex molecular architectures.
Precursor for Nitrogen-Containing Heterocyclic Compounds (e.g., Azoles, Quinolines, Quinoxalines)
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The structure of Ethanol, 2-[(3-methylphenyl)amino]- provides a foundational framework for the synthesis of several important heterocyclic systems.
Azoles: Through intramolecular cyclization reactions, derivatives of this amino alcohol could potentially form various azole rings. For instance, after conversion of the alcohol to a suitable leaving group, intramolecular nucleophilic attack by the nitrogen atom could lead to the formation of aziridines, which are precursors to other azole derivatives. Further reactions involving the incorporation of additional heteroatoms could yield oxazoles or thiazoles.
Quinolines: The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (the Combes synthesis) or with glycerol (B35011) (the Skraup synthesis). The m-toluidine (B57737) moiety of Ethanol, 2-[(3-methylphenyl)amino]- could participate in such reactions. The ethanol substituent offers a handle for further functionalization of the resulting quinoline (B57606) core.
Quinoxalines: Quinoxalines are typically formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While the subject compound is not a direct precursor, its m-toluidine unit could be chemically modified (e.g., through nitration, reduction, and subsequent functionalization) to generate an appropriate diamine for quinoxaline (B1680401) synthesis.
Building Block for Complex Polyfunctionalized Molecules
The dual functionality of Ethanol, 2-[(3-methylphenyl)amino]- allows for its incorporation into larger, polyfunctionalized molecules. The amine can undergo acylation, alkylation, or arylation, while the alcohol can be oxidized, esterified, or converted into a leaving group for substitution reactions. This orthogonality enables the stepwise construction of complex structures with tailored properties.
Applications in Specialty Chemical Manufacturing
In the realm of specialty chemicals, this compound could serve as an intermediate in the synthesis of dyes, antioxidants, and corrosion inhibitors. The aromatic ring and the amino alcohol functionality are common features in molecules designed for these purposes.
Contributions to Materials Science and Polymer Chemistry
The ability of Ethanol, 2-[(3-methylphenyl)amino]- to participate in polymerization reactions opens avenues for its use in materials science.
Development of New Polymers and Coatings
The hydroxyl and amino groups can act as monomers in the synthesis of various polymers.
Polyesters and Polyamides: The alcohol function can react with dicarboxylic acids or their derivatives to form polyesters. Similarly, the secondary amine can react with diacyl chlorides or dicarboxylic acids to produce polyamides. The presence of the m-methylphenyl group would impart specific solubility and thermal properties to the resulting polymers.
Polyurethanes: The reaction of the hydroxyl group with diisocyanates would lead to the formation of polyurethanes. These materials could find applications as foams, elastomers, and coatings, with the aromatic substituent influencing the mechanical and thermal stability.
Epoxy Resins: The secondary amine can act as a curing agent for epoxy resins, cross-linking the polymer chains and contributing to the final properties of the thermoset material.
Catalytic Applications and Ligand Design
The nitrogen and oxygen atoms in Ethanol, 2-[(3-methylphenyl)amino]- possess lone pairs of electrons, making them potential coordination sites for metal ions.
This capability allows for the design of novel ligands for catalysis. By modifying the basic structure, for example, through the introduction of other donor groups, multidentate ligands can be synthesized. These ligands can then be complexed with transition metals to create catalysts for a variety of organic transformations, such as hydrogenations, cross-coupling reactions, and oxidations. The steric and electronic properties of the m-methylphenyl group would play a crucial role in tuning the activity and selectivity of such catalysts.
While specific, detailed research on the advanced applications of Ethanol, 2-[(3-methylphenyl)amino]- is limited, its chemical structure strongly suggests its potential as a valuable intermediate and building block in a multitude of chemical disciplines. Further investigation into its reactivity and incorporation into novel molecular and macromolecular systems is warranted to fully unlock its synthetic utility.
Design and Synthesis of Chiral β-Amino Alcohol Ligands
The development of chiral ligands from achiral starting materials like Ethanol, 2-[(3-methylphenyl)amino]- is a cornerstone of asymmetric catalysis. The primary challenge lies in the introduction of stereocenters in a controlled manner to yield an enantiomerically pure or enriched product. Several established strategies are applicable for this transformation.
One of the most common approaches involves the resolution of a racemic mixture. For Ethanol, 2-[(3-methylphenyl)amino]-, this would first involve its synthesis, typically through the ring-opening of an epoxide with an amine. The resulting racemic mixture could then be separated using chiral resolving agents or through chiral chromatography, a technique that has proven effective for resolving analogous N-benzoylamino alcohols, achieving greater than 99% enantiomeric excess (ee).
A more direct and efficient strategy is asymmetric synthesis. This can involve methods such as the catalytic asymmetric aminohydroxylation of alkenes or the reduction of α-amino ketones. A particularly powerful modern approach is the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. This method facilitates the modular synthesis of high-value chiral β-amino alcohols by creating adjacent chiral centers with high stereochemical control. Applying this to a precursor of Ethanol, 2-[(3-methylphenyl)amino]- could theoretically yield the chiral product with high enantiopurity.
The table below illustrates a conceptual pathway for the synthesis and resolution of chiral Ethanol, 2-[(3-methylphenyl)amino]-, based on established methodologies for this compound class.
| Step | Description | Typical Reagents/Method | Expected Outcome |
| 1 | Synthesis of Racemate | Reaction of m-toluidine with ethylene (B1197577) oxide. | Racemic Ethanol, 2-[(3-methylphenyl)amino]- |
| 2 | Derivatization (Optional) | Acylation (e.g., with benzoyl chloride) to aid resolution. | Racemic N-benzoyl derivative. |
| 3 | Chiral Resolution | Preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak®). | Separation into (R)- and (S)-enantiomers. |
| 4 | Asymmetric Synthesis (Alternative) | Asymmetric reduction of a corresponding α-amino ketone precursor using a chiral catalyst (e.g., Ru-BINAP). | Enantiomerically enriched product. |
This table is illustrative of general synthetic strategies for chiral β-amino alcohols and does not represent specific experimental results for Ethanol, 2-[(3-methylphenyl)amino]-.
Application in Asymmetric Catalysis (e.g., Enantioselective Reductions)
Once synthesized, chiral β-amino alcohol derivatives of Ethanol, 2-[(3-methylphenyl)amino]- are prime candidates for use as ligands in metal-catalyzed asymmetric reactions. Their structure, featuring both a "hard" oxygen and a "softer" nitrogen donor atom, allows them to form stable chelate complexes with a variety of metal centers (e.g., Ru, Rh, Zn, Ti). This chelation creates a rigid and well-defined chiral environment around the metal, enabling the transfer of stereochemical information to a substrate.
A primary application for such ligands is in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. For example, a chiral ligand derived from Ethanol, 2-[(3-methylphenyl)amino]- could be complexed with a ruthenium catalyst and used for the asymmetric transfer hydrogenation of acetophenone. The steric and electronic properties of the 3-methylphenyl group would influence the precise geometry of the catalytic pocket, thereby dictating the facial selectivity of the hydride attack on the ketone.
The success of such a catalytic system is measured by its efficiency (yield) and its stereoselectivity (enantiomeric excess). The following table shows representative data from studies using analogous β-amino alcohol ligands in the asymmetric reduction of a generic ketone, illustrating the type of results researchers would seek.
| Entry | Catalyst System (Metal + Ligand) | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ru(II) + (S)-Proline-derived β-amino alcohol | Acetophenone | Isopropanol | 95 | 98 (R) |
| 2 | Rh(I) + Chiral β-amino alcohol | Propiophenone | Toluene | 92 | 95 (S) |
| 3 | Zn(II) + Neoisopulegol-derived β-amino alcohol | Benzaldehyde | Hexane | >90 | 96 (R) |
This table contains representative data for analogous β-amino alcohol systems to illustrate the application and does not reflect actual experimental data for ligands derived from Ethanol, 2-[(3-methylphenyl)amino]-.
Development as Organocatalysts in Stereoselective Transformations
A more recent and highly significant area of research is the use of small organic molecules as catalysts for stereoselective transformations, a field known as organocatalysis. Chiral β-amino alcohols and their derivatives are effective organocatalysts for a variety of reactions, eliminating the need for potentially toxic or expensive metals.
A derivative of chiral Ethanol, 2-[(3-methylphenyl)amino]- could be developed as an organocatalyst for reactions such as the asymmetric aldol (B89426) or Mannich reactions. In these transformations, the amine and alcohol functionalities of the catalyst can work in concert. For instance, the amine can activate a ketone substrate by forming a chiral enamine intermediate, while the hydroxyl group can help orient the second substrate (an aldehyde or imine) through hydrogen bonding. This dual activation model within a defined chiral scaffold leads to the formation of a new carbon-carbon bond with high stereocontrol.
The development pipeline for such an organocatalyst would involve:
Synthesis of the chiral β-amino alcohol.
Structural Modification: Potentially derivatizing the amine or alcohol to fine-tune steric bulk and electronic properties for optimal reactivity and selectivity.
Screening: Testing the catalyst in a benchmark reaction, such as the addition of cyclohexanone (B45756) to 4-nitrobenzaldehyde.
Optimization: Varying reaction parameters like solvent, temperature, and additives to maximize both yield and enantiomeric excess.
The versatility of β-amino alcohols makes them valuable precursors for a wide range of powerful catalysts and synthetic intermediates.
Environmental Transformations and Degradation Pathways of Aryl Aminoethanols
Photochemical Degradation Studies under Simulated Environmental Conditions
Photochemical degradation, driven by sunlight, is a significant pathway for the transformation of organic compounds in the environment, particularly in the atmosphere and surface waters. For aromatic amines, photodegradation can proceed through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH).
Inferred Photodegradation Pathways:
Direct Photolysis: The aromatic ring of Ethanol (B145695), 2-[(3-methylphenyl)amino]- could absorb UV radiation, leading to the excitation of the molecule and subsequent cleavage of chemical bonds.
Indirect Photolysis: Reaction with hydroxyl radicals (•OH) is likely a major degradation pathway in both the atmosphere and sunlit surface waters. The •OH radical can attack the aromatic ring, leading to the formation of hydroxylated intermediates, or abstract a hydrogen atom from the amino or ethanol groups.
Due to the lack of specific experimental data, a data table for the photochemical degradation of Ethanol, 2-[(3-methylphenyl)amino]- cannot be provided.
Hydrolytic Stability and Identification of Hydrolysis Products
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound towards hydrolysis is an important factor in its environmental persistence in aqueous environments.
For Ethanol, 2-[(3-methylphenyl)amino]-, the ether linkage is generally stable under neutral pH conditions typical of most environmental waters. Aromatic amines themselves are generally resistant to hydrolysis. dntb.gov.ua Studies on N-substituted amides and anilines indicate that hydrolysis, when it occurs, is often under more extreme pH conditions (acidic or alkaline) than typically found in the environment. researchgate.netacs.org Therefore, hydrolysis is not expected to be a primary degradation pathway for this compound under normal environmental conditions.
Potential Hydrolysis Products (under extreme conditions):
If hydrolysis were to occur, it would likely involve the cleavage of the C-N bond, which is generally not favored. More likely, under very specific and harsh conditions, other reactions might be promoted.
Given the expected stability, a data table for hydrolytic degradation is not applicable.
Oxidative Degradation Processes in Aqueous and Atmospheric Environments
Oxidative degradation is a key process for the transformation of many organic pollutants in the environment. In aqueous environments, this can be mediated by reactive oxygen species, while in the atmosphere, reactions with ozone (O3) and hydroxyl radicals (•OH) are predominant. acs.org
For Ethanol, 2-[(3-methylphenyl)amino]-, the aromatic amine moiety is susceptible to oxidation. Studies on toluidine isomers and other aromatic amines have shown that oxidation can lead to the formation of a variety of products, including nitrogenated and oxygenated compounds. imrpress.com The reaction with ozone and hydroxyl radicals can lead to the formation of nitroaromatics, phenolic compounds, and ring-cleavage products.
Inferred Oxidative Degradation Products:
Atmospheric Oxidation: Reaction with •OH radicals is expected to be a significant removal process from the atmosphere. This can lead to the formation of various anilinium compounds. acs.org
Aqueous Oxidation: In water, oxidation by dissolved oxygen or other oxidants could lead to polymerization or the formation of quinone-like structures, which are often more toxic than the parent compound.
A data table detailing the oxidative degradation of Ethanol, 2-[(3-methylphenyl)amino]- cannot be generated due to a lack of specific research.
Investigation of Biotransformation Mechanisms in Environmental Systems
Biotransformation, or biodegradation, by microorganisms is a crucial process for the removal of organic pollutants from soil and water. The biodegradability of a compound depends on its chemical structure and the presence of suitable microbial populations.
Aromatic amines can be biodegraded under both aerobic and anaerobic conditions. dntb.gov.ua The presence of the methyl group on the aromatic ring and the N-substituted ethanol group will influence the biodegradability of Ethanol, 2-[(3-methylphenyl)amino]-. Some aromatic amines are known to be persistent and can be toxic to microorganisms. imrpress.comresearchgate.net However, some bacteria are capable of utilizing aromatic amines as a source of carbon and nitrogen. nih.gov
Potential Biotransformation Pathways:
Aerobic Degradation: Under aerobic conditions, microorganisms may initiate degradation by hydroxylation of the aromatic ring, followed by ring cleavage. The ethanol side chain could also be a point of initial attack.
Anaerobic Degradation: Under anaerobic conditions, different metabolic pathways would be involved, potentially leading to different sets of intermediates.
Due to the absence of specific studies on the biotransformation of Ethanol, 2-[(3-methylphenyl)amino]-, a data table of biotransformation products and rates cannot be provided.
Future Research Directions and Emerging Methodologies
Development of Greener Synthetic Pathways for Ethanol (B145695), 2-[(3-methylphenyl)amino]-
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming central to modern organic synthesis. unibo.it Future research on Ethanol, 2-[(3-methylphenyl)amino]- will likely prioritize the development of more environmentally benign synthetic routes.
Current research in the broader field of amino alcohol synthesis provides a roadmap for these efforts. For instance, the use of visible-light photoredox catalysis has emerged as a powerful and mild method for constructing 1,2-amino alcohols from readily available starting materials like N-aryl amino acids and carbonyl compounds in aqueous media. rsc.org Adapting such a protocol for the synthesis of Ethanol, 2-[(3-methylphenyl)amino]-, potentially from 3-methylaniline and a suitable two-carbon synthon, could significantly reduce reliance on harsh reagents and organic solvents.
Another promising avenue is the use of heterogeneous catalysts, such as sulfated tin oxide, which can facilitate the ring-opening of epoxides with amines under solvent-free conditions to produce β-amino alcohols. growingscience.com Exploring the reaction between m-toluidine (B57737) and ethylene (B1197577) oxide with a recyclable, solid acid catalyst could offer a high-yield, low-waste pathway. Furthermore, enzymatic and chemoenzymatic strategies, which offer high selectivity under mild conditions, represent a frontier in green synthesis that remains largely unexplored for this specific compound. unibo.it The overarching goal is to improve metrics like atom economy, reduce the Process Mass Intensity (PMI), and utilize renewable feedstocks where possible, aligning the synthesis of this compound with modern standards of sustainability. rsc.orgepa.gov
Exploration of Novel Reaction Spaces for Derivatization
Derivatization of a core molecule like Ethanol, 2-[(3-methylphenyl)amino]- is crucial for modulating its physicochemical properties and exploring its potential in various applications. Future research will move beyond traditional batch chemistry to explore novel reaction spaces that can accelerate the discovery of new derivatives.
Advanced techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry offer significant advantages. Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. rsc.org This could be applied to standard derivatization reactions of the secondary amine or primary alcohol functional groups, such as acylation, alkylation, or etherification. For example, an efficient benzylation method using benzyl (B1604629) bromide has been developed for related disubstituted ethanolamines, a protocol that could be adapted and optimized under microwave conditions for the target molecule. osti.gov
Flow chemistry, where reactants are continuously pumped through a reactor, provides precise control over reaction parameters like temperature, pressure, and mixing, enhancing safety and scalability. A two-step derivatization process, such as an initial esterification followed by acylation, could be streamlined in a continuous flow setup, allowing for the rapid synthesis of a library of derivatives for further screening. researchgate.net These technologies enable the exploration of reaction conditions that are often inaccessible in standard laboratory flasks, potentially uncovering novel reactivity and leading to the creation of unique molecular architectures based on the Ethanol, 2-[(3-methylphenyl)amino]- scaffold.
Integration of Advanced Computational Models with Experimental Validation
The synergy between computational chemistry and experimental work has become a cornerstone of modern chemical research. For Ethanol, 2-[(3-methylphenyl)amino]-, the application of advanced computational models can provide deep mechanistic insights and guide experimental design, saving time and resources.
Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties. mdpi.comresearchgate.net For instance, modeling the molecule's frontier molecular orbitals (HOMO-LUMO) can offer insights into its reactivity and electronic transitions. researchgate.net Furthermore, computational studies can be used to map out the potential energy surfaces for proposed synthetic reactions, identifying transition states and calculating activation energies. researchgate.net This information is invaluable for understanding reaction mechanisms and optimizing conditions for either its synthesis or subsequent derivatization.
These theoretical predictions, however, must be anchored by experimental validation. For example, after computationally identifying the most plausible reaction pathway for a new derivatization, the reaction would be performed in the lab. The resulting products would be characterized using techniques like NMR and mass spectrometry, and the yields would be compared against the theoretical predictions. This iterative cycle of prediction and verification accelerates the research process and leads to a more profound understanding of the molecule's chemical behavior.
High-Throughput Screening for Undiscovered Chemical Reactivities
High-Throughput Screening (HTS) is a powerful technology that enables the rapid testing of thousands of chemical reactions or compounds in parallel. numberanalytics.comchemrxiv.org While traditionally used in drug discovery, HTS is increasingly being applied to reaction discovery and optimization in organic synthesis. numberanalytics.com
For Ethanol, 2-[(3-methylphenyl)amino]-, HTS platforms can be used to explore its reactivity in an unprecedented manner. By dispensing the compound into microtiter plates along with a diverse array of catalysts, reagents, and solvents, researchers can rapidly screen for new, undiscovered chemical transformations. sigmaaldrich.comresearchgate.net This approach moves beyond hypothesis-driven research and allows for the serendipitous discovery of novel reactions. For example, an HTS campaign could screen a wide range of modern cross-coupling catalysts to find conditions for novel C-N or C-O bond formations that might not be predictable from first principles.
Furthermore, HTS can be used to rapidly optimize the conditions for known reactions, such as the synthesis of specific derivatives. numberanalytics.com A specific application could involve developing a fluorescent-based assay to screen for enantioselective catalysts that can resolve or asymmetrically synthesize chiral variants of the molecule or its derivatives. nih.gov The integration of HTS with robotic automation and sophisticated data analysis, including machine learning, represents a paradigm shift in chemical research that could rapidly expand the known chemical space and utility of Ethanol, 2-[(3-methylphenyl)amino]-. chemrxiv.orgnumberanalytics.com
Q & A
What experimental strategies are recommended for synthesizing Ethanol, 2-[(3-methylphenyl)amino]- with high purity and yield?
Answer:
- Stepwise Synthesis : Adapt methods from analogous compounds, such as reacting 3-methylphenylamine with bromoethanol in the presence of a base like triethylamine. A typical procedure involves refluxing in toluene at 100°C for 2 hours, followed by purification via column chromatography or crystallization (e.g., using ethyl acetate) .
- Purification : Use C18 reverse-phase column chromatography (acetonitrile/water gradient) for isolating the product, as described for structurally related aminoethanol derivatives .
- Yield Optimization : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry and solvent polarity to minimize side products.
How can structural characterization of Ethanol, 2-[(3-methylphenyl)amino]- be performed to resolve ambiguities in tautomeric forms?
Answer:
- Crystallography : Employ single-crystal X-ray diffraction using SHELXL for refinement, particularly for resolving tautomerism or hydrogen-bonding networks. SHELX programs are robust for small-molecule structures and high-resolution data .
- Spectroscopy : Combine H/C NMR with 2D techniques (COSY, HSQC) to assign signals. Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and compare with theoretical values (e.g., exact mass = 179.13111 g/mol) .
What advanced computational methods are suitable for predicting the electronic properties of Ethanol, 2-[(3-methylphenyl)amino]-?
Answer:
- DFT/TD-DFT Studies : Use Gaussian 09 or similar software to calculate frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and nonlinear optical properties. Basis sets like B3LYP/6-311++G(d,p) are recommended for accuracy .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions and predict solubility or reactivity trends.
- Docking Studies : For biological applications, perform molecular docking (AutoDock Vina) to assess interactions with enzymes or receptors, leveraging structural analogs from neuropharmacology research .
How can researchers address contradictions in reported spectroscopic data for Ethanol, 2-[(3-methylphenyl)amino]- derivatives?
Answer:
- Solvent/Isotope Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts. Use deuterium exchange experiments to identify labile protons .
- Dynamic NMR : For conformational isomers, conduct variable-temperature NMR to observe coalescence of signals and calculate energy barriers .
- Cross-Validation : Compare data with structurally characterized analogs (e.g., 2-[ethyl(4-methylphenyl)amino]ethanol, InChIKey: WULPPMCTKHSRAO) to identify systematic errors .
What biological screening protocols are applicable for studying Ethanol, 2-[(3-methylphenyl)amino]- in drug discovery?
Answer:
- Enzyme Assays : Test inhibitory activity against targets like γ-secretase or dipeptidyl peptidase IV (DPP-IV) using fluorescence-based assays. Reference methods for Aβ peptide modulation in Alzheimer’s research .
- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects, as done for related thiazole derivatives .
- ADMET Profiling : Predict pharmacokinetic properties (e.g., logP = 2.5, PSA = 23.5 Ų) using QSAR tools like SwissADME to guide lead optimization .
How can researchers optimize experimental design for studying hydrogen-bonding interactions in Ethanol, 2-[(3-methylphenyl)amino]-?
Answer:
- IR/Raman Spectroscopy : Analyze O-H and N-H stretching frequencies (3200–3600 cm) to identify hydrogen-bonding patterns. Compare with computational vibrational spectra .
- X-ray Powder Diffraction (XRPD) : Use synchrotron sources to resolve polymorphic forms. Refinement with SHELXL can distinguish intermolecular H-bonding networks .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration behavior, correlating with hydrogen-bond strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
